molecular formula C13H13NO3 B12125206 6-Ethoxy-2-methylquinoline-3-carboxylic acid CAS No. 948289-62-1

6-Ethoxy-2-methylquinoline-3-carboxylic acid

Cat. No.: B12125206
CAS No.: 948289-62-1
M. Wt: 231.25 g/mol
InChI Key: LHZRQQXTWTXFEY-UHFFFAOYSA-N
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Description

6-Ethoxy-2-methylquinoline-3-carboxylic acid is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an ethoxy group at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2-methylquinoline-3-carboxylic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-methylquinoline. This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Ethoxylation: The 2-methylquinoline is then subjected to ethoxylation at the 6-position. This can be done using ethyl iodide in the presence of a strong base like sodium hydride.

    Carboxylation: The final step involves the introduction of the carboxylic acid group at the 3-position. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature in the presence of a catalyst like palladium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2-methylquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: 6-Ethoxy-2-methylquinoline-3-methanol or 6-Ethoxy-2-methylquinoline-3-aldehyde.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Ethoxy-2-methylquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-methylquinoline-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The ethoxy and carboxylic acid groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline-3-carboxylic acid: Lacks the ethoxy group at the 6-position.

    6-Methoxy-2-methylquinoline-3-carboxylic acid: Has a methoxy group instead of an ethoxy group at the 6-position.

    2-Ethylquinoline-3-carboxylic acid: Has an ethyl group at the 2-position instead of a methyl group.

Uniqueness

6-Ethoxy-2-methylquinoline-3-carboxylic acid is unique due to the presence of both the ethoxy and carboxylic acid groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

948289-62-1

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

6-ethoxy-2-methylquinoline-3-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-3-17-10-4-5-12-9(6-10)7-11(13(15)16)8(2)14-12/h4-7H,3H2,1-2H3,(H,15,16)

InChI Key

LHZRQQXTWTXFEY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)C)C(=O)O

Origin of Product

United States

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